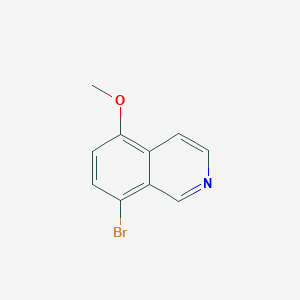

8-Bromo-5-methoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical and Biological Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. pnas.orgrsc.org This designation stems from its recurring presence in a vast number of natural products, particularly alkaloids, and its ability to serve as a versatile template for the design of synthetic molecules that can interact with a wide range of biological targets. pnas.orgresearchgate.net

Isoquinoline alkaloids and their synthetic derivatives have been shown to possess a broad spectrum of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. rsc.orgsmolecule.com The rigid, planar structure of the isoquinoline core provides an ideal framework for the spatial presentation of various functional groups, enabling precise interactions with enzymes and receptors. Consequently, the development of novel methods for synthesizing and functionalizing the isoquinoline skeleton remains an active and important area of chemical research. pnas.orgrsc.org

Overview of Halogenated and Alkoxylated Isoquinolines in Academic Investigations

The introduction of halogen and alkoxy substituents onto the isoquinoline framework profoundly influences its chemical reactivity and biological profile. Halogenated isoquinolines, particularly those containing bromine or chlorine, are highly valued as synthetic intermediates. The carbon-halogen bond serves as a versatile "handle" for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. openmedicinalchemistryjournal.comrsc.orgresearchgate.netnumberanalytics.com These reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net The position of the halogen is critical, as it dictates the regioselectivity of these synthetic transformations. nih.govrsc.org

Alkoxylated isoquinolines, containing groups such as methoxy (B1213986) (-OCH3), are also of significant interest. The methoxy group is an electron-donating group, which can alter the electron density of the aromatic rings. This electronic modulation can influence the compound's reactivity in electrophilic substitution reactions and modify its interaction with biological targets. smolecule.com Furthermore, the presence of methoxy groups can impact a molecule's solubility and metabolic stability, key parameters in drug development. smolecule.com The combination of both halogen and alkoxy groups on an isoquinoline scaffold, as seen in 8-Bromo-5-methoxyisoquinoline, creates a multifunctional platform for chemical exploration. evitachem.com

Research Trajectories and Current Scope for this compound Studies

While extensive research has been conducted on the broader class of substituted isoquinolines, dedicated studies on the specific isomer this compound are less prevalent in the literature. Its primary role in contemporary research appears to be that of a specialized chemical building block for creating more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 521313-45-1 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

Note: Data sourced from chemical supplier catalogs. accelachem.comamadischem.comaaronchem.com Comprehensive experimental data such as melting point and density are not widely reported in peer-reviewed literature.

Synthetic Utility and Research Applications

The research potential of this compound is largely defined by its structure. The bromine atom at the C-8 position is poised for participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, enabling the synthesis of diverse compound libraries for screening in drug discovery programs. rsc.orgresearchgate.netnih.gov For instance, a Suzuki coupling could be used to introduce a new aromatic ring system, while a Sonogashira coupling could install a linear alkyne fragment, significantly altering the molecule's shape and properties. numberanalytics.comsoran.edu.iq

The synthesis of the this compound core itself can be approached through established methods for isoquinoline construction. The two most prominent historical methods are the Bischler-Napieralski and Pomeranz-Fritsch reactions. pnas.orgquimicaorganica.org

Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-phenylethylamide. slideshare.netnrochemistry.comorganic-chemistry.org To generate the desired substitution pattern, one would start with a suitably substituted phenethylamine. The reaction typically yields a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. nrochemistry.com

Pomeranz-Fritsch Reaction: This synthesis builds the isoquinoline ring by cyclizing a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde acetal, under strong acid conditions. quimicaorganica.orgthermofisher.comchemistry-reaction.comnih.gov However, studies have shown that yields for this reaction can be low and irreproducible when using certain substituted benzaldehydes, which could be a challenge in the synthesis of this compound. researchgate.netsemanticscholar.org

Key Synthetic Routes to the Isoquinoline Core

| Reaction Name | Starting Materials | Product Type |

| Bischler-Napieralski Reaction | β-Arylethylamide, Dehydrating Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-Dialkoxyethylamine, Strong Acid | Isoquinoline |

The specific substitution pattern of 8-bromo and 5-methoxy groups suggests potential applications in areas where similar molecules have shown activity. For example, various substituted isoquinolines have been investigated as kinase inhibitors and for their interactions with DNA. openmedicinalchemistryjournal.comacs.orgopenmedicinalchemistryjournal.com The strategic placement of a modifiable bromine handle and an electronically influential methoxy group makes this compound a valuable, albeit under-explored, platform for future research in medicinal chemistry and materials science.

Comparison of Bromo-Methoxy-Isoquinoline Isomers

The precise location of substituents dramatically affects a molecule's identity and properties. The following table compares this compound with two of its isomers to illustrate this principle.

| Compound Name | CAS Number | Chemical Structure |

| This compound | 521313-45-1 accelachem.comamadischem.comaaronchem.com | |

| 5-Bromo-8-methoxyisoquinoline | 679433-91-1 chemshuttle.comsmolecule.comparkwayscientific.com | |

| 8-Bromo-3-methoxyisoquinoline (B1504840) | 608515-50-0 sigmaaldrich.com |

Note: Placeholder images are used for chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGUNYMDWPMTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CN=CC2=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Methoxyisoquinoline and Its Analogs

Direct Functionalization Approaches

Direct functionalization methods offer an atom-economical pathway to desired isoquinoline (B145761) derivatives by modifying a pre-existing isoquinoline ring system. These methods hinge on the inherent reactivity of the isoquinoline nucleus and the directing effects of existing substituents.

Regioselective Bromination of Isoquinoline Systems

The introduction of a bromine atom at a specific position on the isoquinoline ring is a critical step. The electronic properties of the isoquinoline system typically direct electrophilic substitution to the C5 and C8 positions. acs.org

For the synthesis of 5-bromoisoquinoline (B27571), a common precursor, isoquinoline can be treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. orgsyn.orggoogle.com Careful temperature control during this reaction is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer, which is challenging to separate. orgsyn.org This method can be scaled for large-scale production. orgsyn.org The presence of a methoxy (B1213986) group, as in 5-methoxyisoquinoline, can further influence the regioselectivity of bromination. The electron-donating nature of the methoxy group at C5 would likely activate the ring towards electrophilic attack, with the precise outcome depending on the reaction conditions. The bromination of 5-methoxybacteriochlorin, for instance, proceeds with high regioselectivity to the 15-position due to the influence of the methoxy group. nih.gov

A recent cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed, involving a one-pot sequence of Boc2O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org This highlights the ongoing development of new strategies to achieve site-selective functionalization, even at less electronically favored positions.

Introduction of Methoxy Substituents in Isoquinoline Derivatives

The methoxy group can be introduced onto the isoquinoline scaffold through various methods, including nucleophilic aromatic substitution. smolecule.com For example, a bromo-substituted isoquinoline can react with sodium methoxide (B1231860) in a suitable solvent mixture, such as methanol (B129727) and dimethylformamide, to replace the bromine atom with a methoxy group. This approach is often used in the synthesis of methoxy-substituted quinolines as well. gelisim.edu.tr

Alternatively, the methoxy group can be incorporated from the start of a multi-step synthesis by using a methoxy-substituted precursor. acs.org Palladium-catalyzed reactions have also emerged as a powerful tool for the functionalization of isoquinolines, and the introduction of an o-methoxy group on an arylaldimine has been shown to promote Pd-catalyzed cyclization and improve product yields. acs.org

Multi-Step Synthetic Routes and Precursor Utilization

When direct functionalization is not feasible or efficient, multi-step synthetic sequences provide a robust alternative. These routes often involve the transformation of functional groups on a pre-formed isoquinoline ring or the construction of the isoquinoline ring itself from acyclic precursors.

Transformation from Related Isoquinoline Derivatives (e.g., 5-Bromo-8-nitroisoquinoline)

A common strategy to access 8-substituted isoquinolines involves the use of 5-bromo-8-nitroisoquinoline (B189721) as a key intermediate. orgsyn.orgmdpi.com This compound can be synthesized in a one-pot procedure from isoquinoline by first performing a regioselective bromination at C5, followed by nitration at C8 without the need to isolate the 5-bromoisoquinoline intermediate. orgsyn.orggoogle.com

The nitro group at the C8 position is a versatile functional handle. It can be reduced to an amino group, which can then be transformed into other functionalities. orgsyn.orgthieme-connect.de For instance, the reduction of the nitro group in 5-bromo-8-nitroisoquinoline, sometimes accompanied by the removal of the bromo substituent, yields 8-aminoisoquinoline. mdpi.com This amino group can then undergo diazotization followed by a Sandmeyer-type reaction to introduce a bromine atom at the C8 position, yielding 8-bromoisoquinoline. mdpi.comresearchgate.net While this sequence is effective, it involves multiple steps.

The transformation of a nitro group to a methoxy group is a less direct process and would likely involve reduction to the amine, diazotization, and subsequent reaction with a methoxide source, or a more complex sequence of reactions.

Application of Established Cyclization Reactions (e.g., Pomeranz-Fritsch, Skraup Synthesis)

Classic named reactions that form the isoquinoline or quinoline (B57606) ring system are fundamental to the synthesis of highly substituted derivatives.

The Pomeranz-Fritsch reaction is a cornerstone for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. evitachem.comwikipedia.org This method allows for the preparation of a wide variety of isoquinoline derivatives. wikipedia.org A modification of this reaction, known as the Jackson modification, has been employed in the synthesis of 8-bromo-7-methoxyisoquinoline. researchgate.netsemanticscholar.orgumich.edu However, the Pomeranz-Fritsch cyclization of certain substrates, such as the Schiff base derived from 2-bromobenzaldehyde, can result in very low and irreproducible yields. mdpi.comresearchgate.net

The Skraup synthesis is a well-known method for producing quinolines, which are structurally related to isoquinolines. slideshare.netpharmaguideline.comminia.edu.egwikipedia.org The reaction typically involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org While primarily used for quinolines, the principles of cyclization and the use of substituted anilines can be adapted for the synthesis of related heterocyclic systems. pharmaguideline.com

The following table provides a brief overview of these cyclization reactions:

| Reaction Name | Description | Starting Materials | Product |

| Pomeranz-Fritsch Reaction | Acid-promoted synthesis of isoquinolines. wikipedia.org | Benzaldehyde, 2,2-dialkoxyethylamine wikipedia.org | Isoquinoline wikipedia.org |

| Skraup Synthesis | Synthesis of quinolines via condensation and cyclization. slideshare.netpharmaguideline.com | Aniline, glycerol, sulfuric acid, oxidizing agent pharmaguideline.comwikipedia.org | Quinoline pharmaguideline.comwikipedia.org |

Preparation of Intermediate Arylethylamines for Isoquinoline Annulation

A common and versatile approach to constructing the isoquinoline ring is through the cyclization of a substituted arylethylamine precursor. This strategy is central to methods like the Bischler-Napieralski and Pictet-Spengler reactions. acs.org

The synthesis of the required arylethylamine, for example, a substituted 2-bromo-5-methoxyphenethylamine, is a key preliminary step. The synthesis of such precursors can start from a corresponding benzaldehyde. For instance, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) can be synthesized from veratraldehyde. N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been synthesized and evaluated for their biological activity. nih.gov

Once the appropriately substituted arylethylamine is obtained, it can undergo cyclization to form the isoquinoline ring. The Bischler-Napieralski reaction, for example, involves the cyclization of a β-phenethylamine after acylation, typically using a dehydrating agent like phosphorus pentoxide. This initially forms a dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. acs.org

Optimization of Reaction Conditions and Novel Method Development

Catalyst Systems for Selective Bond Formations (e.g., Carbon-Carbon, Carbon-Heteroatom)

Transition-metal catalyzed reactions are fundamental in the synthesis of isoquinoline derivatives, enabling the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Various metals, including palladium, rhodium, ruthenium, and copper, have been employed to facilitate these transformations. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for constructing complex molecular architectures. nih.gov These reactions often require specific ligands to enhance the catalyst's activity and selectivity. Similarly, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines from simple starting materials like benzylamines and alkynes. core.ac.uk Ruthenium catalysts, often used in conjunction with microwave irradiation, offer a green and efficient approach to isoquinoline synthesis through C-H/N-N bond activation. researchgate.net

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-N and C-O bonds, which are essential for introducing amine and ether functionalities into the isoquinoline core. nih.gov The development of new ligand systems has allowed these reactions to be performed under milder conditions with improved yields and functional group tolerance. nih.gov

A notable example is the synthesis of 1-aminoisoquinolines through the Rh(III)-catalyzed coupling of N-aryl or -alkyl benzamidines with internal alkynes. core.ac.uk In some cases, the choice of catalyst can lead to stereodivergent outcomes, allowing for the selective synthesis of different stereoisomers of indole-fused heterocycles from the same starting materials. nih.gov

Table 1: Catalyst Systems in Isoquinoline Synthesis

| Catalyst System | Bond Formation | Reaction Type | Ref. |

|---|---|---|---|

| Palladium Complexes | C-C, C-X | Cross-coupling | nih.gov |

| Rhodium(III) Complexes | C-C, C-N | C-H Activation/Annulation | core.ac.uk |

| Ruthenium(II) Complexes | C-C, C-N | C-H/N-N Bond Activation | researchgate.net |

| Copper(I)/Copper(II) | C-N, C-O | Ullmann Condensation | nih.gov |

| Gold/Platinum Complexes | C-C | Cycloaddition | nih.gov |

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and precise temperature control are critical parameters that significantly influence the outcome of synthetic reactions leading to 8-bromo-5-methoxyisoquinoline and its analogs. The solvent not only dissolves the reactants but can also participate in the reaction mechanism, affecting reaction rates and selectivity. google.com

For instance, in the bromination of isoquinoline derivatives, the use of sulfuric acid as a solvent allows for a convenient one-pot procedure. orgsyn.org However, careful temperature control is crucial to suppress the formation of undesired isomers. orgsyn.org Maintaining the temperature between -22 and -26 °C during the addition of the brominating agent, N-bromosuccinimide, is essential for achieving high selectivity for the desired product. orgsyn.org

In other synthetic strategies, such as the synthesis of isoquinolines via C-H functionalization, solvents like polyethylene (B3416737) glycol (PEG) have been used as a green, non-volatile, and biodegradable medium, often in combination with microwave heating to accelerate the reaction. researchgate.net The synthesis of 5-bromo-8-methylquinoxaline, a related heterocyclic compound, is carried out in acetonitrile (B52724) at 60°C for 16 hours. chemicalbook.com

The synthesis of this compound itself has been reported using acetic acid as the solvent for the bromination of 5-methoxyisoquinoline. google.com The reaction proceeds at room temperature over several days. google.com This highlights that the optimal temperature and solvent are highly dependent on the specific substrates and reagents involved.

Table 2: Solvent and Temperature in Isoquinoline Synthesis

| Reaction | Solvent | Temperature | Key Outcome | Ref. |

|---|---|---|---|---|

| Bromination of Isoquinoline | Sulfuric Acid | -22 to -18 °C | Selective formation of 5-bromoisoquinoline | orgsyn.org |

| C-H Functionalization | Polyethylene Glycol (PEG) | Microwave | Green and efficient synthesis | researchgate.net |

| Bromination of 5-methoxyisoquinoline | Acetic Acid | Room Temperature | Synthesis of this compound | google.com |

| Bromination of 5-methylquinoxaline | Acetonitrile | 60 °C | Synthesis of 5-bromo-8-methylquinoxaline | chemicalbook.com |

Divergent Synthetic Pathways to Fused Heterocycles

This compound is a valuable intermediate for the construction of more complex fused heterocyclic systems. Divergent synthesis allows for the creation of multiple, structurally distinct products from a common starting material by modifying the reaction conditions or reagents. rsc.org

For example, the bromine atom at the 8-position serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents and the formation of new rings. The methoxy group at the 5-position can also influence the reactivity and regioselectivity of subsequent transformations.

Rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides demonstrates a catalyst-controlled divergent strategy for synthesizing different fused N-heterocycles. rsc.org By switching the solvent and the presence of a base, either cinnolines or pyrazolo[1,2-a]cinnolines can be selectively produced. rsc.org Similarly, catalyst-dependent stereodivergent and regioselective synthesis of indole-fused heterocycles has been achieved through formal cycloadditions of indolyl-allenes. nih.gov

The reaction of 5-bromoisoquinoline with benzyl (B1604629) bromides under specific oxidative conditions can lead to the formation of isoquinoline-1,3,4-triones, demonstrating a functionalization pathway that alters the core isoquinoline structure. mdpi.com However, when a strong electron-donating group like a methoxy group is present at the 5-position, the reaction may not proceed as expected, highlighting the electronic influence of substituents on these divergent pathways. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 5 Methoxyisoquinoline

Substitution Reactions at the Bromine Center

The bromine atom on the 8-bromo-5-methoxyisoquinoline ring is a key site for functionalization, readily participating in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA_r) offers a direct method for replacing the bromine atom with various nucleophiles. evitachem.com The isoquinoline (B145761) ring, being electron-deficient, facilitates this type of reaction. The presence of the electron-donating methoxy (B1213986) group at the 5-position can influence the reaction rate and regioselectivity.

The generally accepted mechanism for S_NAr reactions involves a two-step process:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge is delocalized over the aromatic system, including the nitrogen atom of the isoquinoline ring. youtube.com

Loss of Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. youtube.com

The rate of S_NAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic properties of the aromatic ring. While the methoxy group at C5 is generally electron-donating, its effect on the C8 position can be complex. Research has shown that electron-withdrawing groups, particularly those ortho and para to the leaving group, significantly accelerate S_NAr reactions. masterorganicchemistry.com In the case of this compound, the precise impact of the methoxy group on the reaction kinetics requires specific experimental investigation.

Recent studies have indicated that the mechanism of S_NAr can exist on a continuum between a stepwise and a concerted process, depending on the specific reactants and conditions. rsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. evitachem.comsmolecule.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely employed method. tcichemicals.comtcichemicals.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, a process typically facilitated by a base. sigmaaldrich.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. tcichemicals.com Various palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. tcichemicals.comresearchgate.net Nickel catalysts have also emerged as a more cost-effective alternative for certain cross-coupling reactions. tcichemicals.comnih.gov

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents at the C8 position of the isoquinoline core, including aryl, heteroaryl, and alkyl groups. tcichemicals.comresearchgate.net

Table 1: Comparison of Substitution Reactions at the Bromine Center

| Reaction Type | Key Features | Typical Reagents | Mechanistic Hallmark |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Direct replacement of bromine by a nucleophile. evitachem.com | Strong nucleophiles (e.g., alkoxides, amines). evitachem.com | Formation of a Meisenheimer complex. youtube.commasterorganicchemistry.com |

| Suzuki-Miyaura Coupling | Formation of a new C-C bond. tcichemicals.com | Organoboron compounds, Palladium catalyst, Base. evitachem.comtcichemicals.com | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

Transformations Involving the Isoquinoline Core and Methoxy Group

Beyond reactions at the bromine center, the isoquinoline ring system and the methoxy group of this compound can also undergo various chemical transformations.

Oxidation and Reduction Pathways of the Isoquinoline Ring and Substituents

The isoquinoline nucleus is susceptible to both oxidation and reduction reactions. evitachem.comsmolecule.com Oxidation can lead to the formation of N-oxides or cleavage of the benzene (B151609) ring, depending on the oxidizing agent and reaction conditions. For instance, oxidation of isoquinoline itself can yield phthalic acid and pyridine-3,4-dicarboxylic acid. thieme-connect.de

Reduction of the isoquinoline ring is a common transformation, yielding dihydro- and tetrahydroisoquinoline derivatives. evitachem.com Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can achieve this. evitachem.commdpi.com The presence of the bromine and methoxy substituents can influence the regioselectivity and ease of reduction.

Reactivity of the Methoxy Moiety in Functionalization Reactions

The methoxy group at the C5 position is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding phenol. This phenolic derivative can then serve as a handle for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. The electronic-donating nature of the methoxy group also activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution, although the directing effects would need to be considered in competition with the directing effects of the heterocyclic ring.

Advanced Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies are crucial for optimizing reaction conditions and understanding the underlying principles governing the reactivity of this compound. Techniques such as kinetic isotope effect (KIE) studies can help to distinguish between concerted and stepwise mechanisms in nucleophilic aromatic substitution reactions. rsc.org Computational methods, like density functional theory (DFT) calculations, can provide valuable insights into transition state structures and reaction energy profiles. rsc.org

For transition-metal-catalyzed reactions, mechanistic investigations often focus on elucidating the nature of the active catalytic species, the role of ligands in promoting different steps of the catalytic cycle, and the factors that lead to catalyst deactivation. The development of in-situ spectroscopic techniques allows for the real-time monitoring of catalytic reactions, providing a deeper understanding of the reaction mechanism.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a chemical transformation is fundamental to elucidating reaction mechanisms. For this compound, investigations into its reactivity point towards the formation of several key types of intermediates, including organometallic species and charged complexes.

In reactions involving metalation, organometallic intermediates are crucial. The regioselective metalation of alkoxy-substituted isoquinolines with strong bases like TMPMgCl∙LiCl (a Hauser base) is known to proceed via the formation of a magnesiated intermediate. This intermediate is typically generated at the C-1 position, which is the most acidic site on the isoquinoline ring. Quenching this organometallic species with an electrophile, such as iodine, leads to the formation of 1-iodo-isoquinoline derivatives in good yields. beilstein-journals.org While not specifically documented for this compound, this pathway suggests that a similar C-1 metalated intermediate would be formed, which can then be used in further synthetic transformations like Negishi or Suzuki cross-coupling reactions. beilstein-journals.org

Electrophilic aromatic substitution reactions on methoxy-substituted quinolines and isoquinolines proceed through the formation of a σ-complex, also known as an arenium ion. In some cases, these intermediates can be surprisingly stable. For example, during the bromination of 8-methoxyquinaldine under basic methanolic conditions, a stable addition adduct, 5,7-dibromo-8,8-dimethoxy-7,8-dihydroquinaldine, was unexpectedly isolated. buu.ac.th This finding demonstrates that the tetrahedral intermediate formed after the initial electrophilic attack can be trapped by a nucleophile faster than it undergoes deprotonation to restore aromaticity. buu.ac.th This suggests that similar adducts could potentially be formed as intermediates in electrophilic reactions of this compound.

In nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom at C-8 would act as a leaving group, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system helps to stabilize this negatively charged transition state, facilitating the displacement of the bromide ion by a nucleophile. smolecule.com

Table 1: Potential Intermediates in Reactions of this compound

| Reaction Type | Intermediate Class | General Structure/Description | Role in Reaction |

| Directed Metalation | Organometallic Intermediate | A C-1 magnesiated or lithiated isoquinoline species. | Acts as a potent nucleophile for subsequent coupling with electrophiles. beilstein-journals.org |

| Electrophilic Aromatic Substitution | σ-Complex (Arenium Ion) | A positively charged, non-aromatic tetrahedral intermediate. | Formed by the attack of an electrophile on the benzene ring; typically rate-determining. buu.ac.th |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A negatively charged, resonance-stabilized intermediate. | Formed by the addition of a nucleophile to the ring, preceding the loss of the bromide leaving group. smolecule.com |

Chemo- and Regioselectivity in Complex Reaction Systems

In multifunctional molecules like this compound, controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is paramount for synthetic utility.

Regioselectivity: The directing effects of the existing substituents largely govern the regioselectivity of further substitutions.

Electrophilic Substitution: The powerful electron-donating 5-methoxy group is a strong activating group and directs incoming electrophiles to the ortho (C-6) and para (C-4) positions. However, the C-4 position is part of the pyridine ring, making electrophilic attack less favorable. Therefore, electrophilic substitution, such as nitration or further halogenation, is strongly favored at the C-6 position. The bromine at C-8 also directs ortho and para, but it is a deactivating group, and its influence is generally overridden by the activating methoxy group. However, predicting the outcome can be complex. For instance, the bromination of 6-methoxyonychine, a related heterocyclic system, yields a mixture of products, indicating that subtle electronic and steric factors can lead to unexpected regioselectivity. uni-muenchen.de In some cases, demethylation can occur under bromination conditions, which in turn alters the directing effect of the substituent and changes the position of bromination. uni-muenchen.de

Metalation: As mentioned previously, directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. While the methoxy group could direct metalation to the C-6 position, the most common site for metalation in isoquinolines is the electronically activated C-1 position. beilstein-journals.org This inherent reactivity often dominates, leading to selective functionalization at C-1.

Chemoselectivity: This is most relevant in reactions like palladium-catalyzed cross-coupling, where multiple potential reaction sites exist.

Cross-Coupling Reactions: The carbon-bromine bond at the C-8 position is the most reactive site for standard cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. vulcanchem.com The C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than any C-H bonds on the aromatic rings or the C-O bond of the methoxy group. This high degree of chemoselectivity allows for the specific introduction of aryl, alkyl, or amino groups at the C-8 position without disturbing the rest of the molecule. vulcanchem.comresearchgate.net This principle is widely used in the synthesis of complex molecules from polyhalogenated heterocyclic precursors, where the differing reactivity of various carbon-halogen bonds can be exploited for sequential, site-selective modifications. researchgate.net

Table 2: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Influencing Factors | Predicted Outcome | Example Reaction |

| Regioselectivity | Electronic Effects: Strong activating, ortho, para-directing 5-methoxy group. | Preferential substitution at the C-6 position. | Electrophilic Nitration or Halogenation. |

| Inherent Ring Reactivity: Acidity of the C-1 proton. | Preferential metalation at the C-1 position. | Directed ortho-Metalation (DoM). beilstein-journals.org | |

| Chemoselectivity | Bond Reactivity: Relative reactivity of C-Br vs. C-H or C-O bonds towards Pd(0). | Selective reaction at the C-8 bromine atom. | Suzuki-Miyaura Cross-Coupling. vulcanchem.com |

Structure Activity Relationship Sar and Analog Design for Research Applications

Impact of Substituent Position and Type on Chemical Reactivity and Biological Interactions

The chemical behavior of substituted isoquinolines is a delicate balance of electronic and steric effects imparted by the substituents. The positions of the bromo and methoxy (B1213986) groups on the isoquinoline (B145761) core are critical in determining the molecule's reactivity in various chemical transformations.

The arrangement of the bromine and methoxy groups on the isoquinoline ring system significantly alters the compound's properties. Comparative analysis with its positional isomers reveals these differences.

5-Bromo-8-methoxyisoquinoline : In this isomer, the positions of the bromine and methoxy groups are swapped compared to 8-Bromo-5-methoxyisoquinoline. The bromine at position 5 can be displaced by nucleophiles and is amenable to coupling reactions like the Suzuki-Miyaura coupling. smolecule.com The synthesis often involves the bromination of 8-methoxyisoquinoline. smolecule.com

4-Bromo-7-methoxyisoquinoline : With a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol , this isomer features a bromine atom at the 4-position and a methoxy group at the 7-position. smolecule.com The bromine at the C-4 position can act as a leaving group in electrophilic aromatic substitution reactions. smolecule.com The methoxy group can participate in nucleophilic reactions. smolecule.com

8-Bromo-7-methoxyisoquinoline : This isomer has a molecular weight of 238.08100 g/mol . chemsrc.com The proximity of the bromo and methoxy groups at positions 8 and 7, respectively, influences its reactivity, distinguishing it from other isomers. smolecule.com

Table 1: Comparison of this compound and its Positional Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Positions | Notable Chemical Reactions |

| This compound | C₁₀H₈BrNO | 238.08 | 8-Bromo, 5-Methoxy | Participates in substitution and coupling reactions. evitachem.com |

| 5-Bromo-8-methoxyisoquinoline | C₁₀H₈BrNO | 238.08 | 5-Bromo, 8-Methoxy | Undergoes nucleophilic substitution and Suzuki-Miyaura coupling. smolecule.com |

| 4-Bromo-7-methoxyisoquinoline | C₁₀H₈BrNO₂ | 254.08 | 4-Bromo, 7-Methoxy | The bromine atom can act as a leaving group in electrophilic substitution. smolecule.com |

| 8-Bromo-7-methoxyisoquinoline | C₁₀H₈BrNO | 238.08100 | 8-Bromo, 7-Methoxy | Reactivity is influenced by the adjacent bromo and methoxy groups. smolecule.comchemsrc.com |

This table is generated based on the data available in the provided text.

The type of halogen and alkoxy group, as well as their placement, significantly modulates the electronic and steric landscape of the isoquinoline ring, thereby affecting its reactivity and potential biological interactions.

Halogen Substituents : Halogens like bromine and chlorine are electron-withdrawing and can serve as leaving groups in nucleophilic substitution reactions. The larger atomic radius of bromine compared to chlorine can introduce greater steric hindrance. The position of the halogen is critical; for instance, studies on halogen-substituted isoquinoline-1,3-diones have shown that the placement of a halogen can switch the selectivity of inhibition between different enzymes. nih.gov Halogen bonding interactions can also enhance the reactivity of isoquinolines in certain reactions.

Alkoxy Groups : Alkoxy groups, such as methoxy, are generally electron-donating and can influence the regioselectivity of reactions like C-H activation. mdpi.com They can also impact the solubility of the compound. The cleavage of an alkoxy group to a hydroxyl group is a common transformation, for example, using hydrogen bromide in acetic acid. google.com

Comparative Studies with Positional Isomers (e.g., 5-Bromo-8-methoxyisoquinoline, 4-Bromo-7-methoxyisoquinoline, 8-Bromo-7-methoxyisoquinoline)

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are driven by the need for molecules with specific properties for research, such as probes for biological systems or building blocks for novel materials. amerigoscientific.com

Several synthetic strategies are employed to modify the isoquinoline core, aiming to create derivatives with enhanced utility. These methods often focus on introducing new functional groups or altering the ring structure itself.

Cross-Coupling Reactions : The bromine atom on the isoquinoline core is a versatile handle for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This allows for the formation of new carbon-carbon bonds.

Functional Group Interconversion : Existing functional groups can be converted into others to create analogs. For example, a nitro group can be reduced to a versatile amino group, which can then undergo further reactions like N-alkylation and N-acylation. orgsyn.org

Ring Construction Methods : Established methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted to synthesize substituted isoquinolines from various precursors. nih.govacs.org These methods provide access to a wide range of analogs by varying the starting materials. rsc.org

By systematically altering the substituents on the this compound framework, derivatives with a wide range of electronic and steric properties can be generated.

Introducing Electron-Withdrawing/Donating Groups : The introduction of different functional groups can significantly alter the electron density of the isoquinoline ring system. For example, adding further electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while adding electron-donating groups can facilitate electrophilic substitution. shahucollegelatur.org.in

Varying Steric Bulk : The size of the substituents can influence the molecule's conformation and its ability to interact with biological targets. Introducing bulky groups can create steric hindrance, which may affect reaction rates or receptor binding.

Table 2: Examples of Isoquinoline Derivatives with Varied Substituents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 8-Bromo-3-methoxyisoquinoline (B1504840) | C₁₀H₈BrNO | 238.08 | 8-Bromo, 3-Methoxy |

| 7-Bromo-3-methoxyisoquinoline | C₁₀H₈BrNO | 254.08 | 7-Bromo, 3-Methoxy |

| 4-Bromo-1-chloro-7-methylisoquinoline | C₁₀H₇BrClN | 256.52 | 4-Bromo, 1-Chloro, 7-Methyl |

| 1-(4-Bromo-3-fluorophenoxy)-7-methoxyisoquinoline | C₁₆H₁₁BrFNO₂ | 348.17 | 1-(4-Bromo-3-fluorophenoxy), 7-Methoxy |

This table is generated based on the data available in the provided text. sigmaaldrich.comforecastchemicals.comnih.gov

Strategies for Modifying the Isoquinoline Core for Enhanced Research Utility

Computational Approaches in SAR Studies

Computational methods are increasingly used to guide the design of novel compounds and to understand structure-activity relationships at a molecular level. oncodesign-services.com

Molecular Modeling : Three-dimensional models of isoquinoline derivatives can be generated to simulate their interactions with biological targets. This helps in understanding the structural basis of their activity and in designing more potent and selective analogs. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of a series of compounds with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. oncodesign-services.com

SAR Transfer Analysis : Computational approaches can identify different compound series that exhibit similar SAR trends for a given target. nih.gov This "SAR transfer" concept allows for the design of new lead compounds by replacing the core structure of a known series while maintaining desirable activity profiles. nih.gov

By combining these computational tools with experimental synthesis and testing, researchers can accelerate the discovery and optimization of isoquinoline-based compounds for a wide range of research applications.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. unhas.ac.id This method models the interaction at an atomic level, enabling the characterization of the ligand's behavior in the binding site of a target protein and helping to elucidate fundamental biochemical processes. unhas.ac.id For this compound, molecular docking can be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

The process involves placing the 3D structure of this compound into the binding pocket of a protein of interest. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand and scores them based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.netnih.gov Lower docking scores typically indicate a more favorable binding affinity. researchgate.net

Isoquinoline derivatives have been investigated as inhibitors for a variety of protein targets, including acetylcholinesterase (AChE) in Alzheimer's disease research, HIV reverse transcriptase, and various kinases involved in cancer. researchgate.netnih.govjapsonline.com Docking studies of analogs of this compound would likely explore its fit within the active sites of such proteins. The model would analyze potential interactions, such as:

Hydrogen Bonds: The nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom at the C8 position can form halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity.

Hydrophobic Interactions: The aromatic isoquinoline core can engage in π-π stacking or other hydrophobic interactions with nonpolar residues in the protein's active site.

For instance, a hypothetical docking study of this compound against a protein kinase could reveal key interactions that stabilize the ligand-protein complex. The results of such a study can be summarized in a data table.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., AKR1C3) | -8.5 | Lys67, Asp120 | Hydrogen Bond with Methoxy O |

| Tyr210, Phe305 | Hydrophobic/π-π Stacking | ||

| Trp111 | Halogen Bond with Bromo-group | ||

| Acetylcholinesterase (e.g., 1EVE) | -9.2 | Tyr334, Asp72 | Hydrogen Bond with Isoquinoline N researchgate.net |

| Trp84, Phe330 | Hydrophobic/π-π Stacking |

This table is for illustrative purposes and shows hypothetical data based on typical results for similar compounds.

By analyzing these interactions, researchers can design new analogs. For example, modifying the methoxy group or replacing the bromine atom with another halogen could alter the binding affinity and selectivity, guiding the synthesis of more potent and specific inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. researchgate.netdntb.gov.ua

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. The process involves:

Data Set Preparation: A series of isoquinoline analogs would be selected, and their biological activities against a specific target (e.g., an enzyme or cell line) would be measured. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors like those from Comparative Molecular Field Analysis (CoMFA) or Molecular Representation of Structure-Property Relationships (MoRSE). japsonline.comjapsonline.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. researchgate.net The model's predictive power is rigorously validated using the test set and statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). nih.gov

For a series of this compound derivatives, a QSAR study could reveal the importance of specific structural features. For example, a model might indicate that electron-withdrawing groups at the C8 position and bulky hydrophobic groups at the C5 position increase activity. The QSAR analysis for 7-phenylaminoisoquinoline-5,8-quinones revealed that the half-wave potential is a crucial parameter determining antitumoral activity. ucl.ac.be A study on pyrimido-isoquinolin-quinone derivatives used CoMFA and CoMSIA models, which showed that steric, electrostatic, and hydrogen bond acceptor fields were significant contributors to antibacterial activity. nih.gov

A hypothetical QSAR equation for a series of isoquinoline analogs might look like:

pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (Indicator_8-Br) + 0.9 * (Indicator_5-OMe) + 2.1

This illustrative equation suggests that hydrophobicity (ClogP) and the presence of bromine at C8 and a methoxy group at C5 positively contribute to activity, while a larger topological polar surface area (TPSA) is detrimental.

| QSAR Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA (Hypothetical) | q² (cross-validated) | 0.660 nih.gov | Good predictive ability |

| R² (non-validated) | 0.938 nih.gov | Good correlation and descriptive ability | |

| CoMSIA (Hypothetical) | q² (cross-validated) | 0.596 nih.gov | Acceptable predictive ability |

| R² (non-validated) | 0.895 nih.gov | Good correlation |

This table presents typical statistical values for robust QSAR models, based on published data for similar heterocyclic systems, to illustrate what would be expected for a valid model. nih.gov

Prediction of Reactivity and Electronic Properties through Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. arabjchem.orgrsc.org These calculations solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, providing insights into its stability, reactivity, and spectroscopic properties. researchgate.netnih.gov For this compound, these calculations can predict its behavior in chemical reactions and its potential for use in materials science.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). arabjchem.org The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the methoxy oxygen and the isoquinoline nitrogen, identifying them as potential sites for hydrogen bonding or protonation.

DFT calculations on substituted heterocycles have shown how substituents like bromine and methoxy groups alter the electronic landscape. rsc.org The electron-donating methoxy group would increase the electron density of the aromatic system, while the electronegative bromine atom would withdraw electron density.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Isoquinoline (Reference) | -6.58 | -1.25 | 5.33 | 2.49 |

| This compound (Hypothetical) | -6.75 | -1.60 | 5.15 | 3.10 |

This table presents hypothetical quantum chemical data for this compound, with values for the parent isoquinoline for comparison. The trends shown (e.g., a slightly decreased energy gap and increased dipole moment) are illustrative of the expected effects of the bromo and methoxy substituents.

These computational predictions are invaluable for understanding the molecule's reactivity in synthetic transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, and for designing molecules with specific electronic properties for applications in materials like organic light-emitting diodes (OLEDs). rsc.org

Advanced Analytical and Spectroscopic Characterization of 8 Bromo 5 Methoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 8-bromo-5-methoxyisoquinoline, offering detailed information about the hydrogen and carbon framework.

Proton (¹H) NMR spectroscopy of this compound provides precise information on the chemical environment of each proton. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy (B1213986) group protons appear as a sharp singlet. The aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of the substituted isoquinoline (B145761) ring system.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum for this compound shows distinct signals for the methoxy carbon, as well as for the carbon atoms of the isoquinoline core. The carbon attached to the bromine atom and those in proximity to the methoxy group and nitrogen atom show characteristic downfield or upfield shifts.

A related compound, 4-bromo-5-methoxyisoquinoline (B14050853), has been characterized by ¹H and ¹³C NMR. Its ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy protons at 4.00 ppm. The aromatic protons appear at δ 9.53 (s, 1H), 8.61 (d, J = 6.0 Hz, 1H), 7.99 (d, J = 6.0 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), and 6.85 (d, J = 8.0 Hz, 1H) ppm. acs.org The ¹³C NMR spectrum displays signals at δ 154.3, 151.4, 143.5, 130.9, 130.2, 127.0, 114.7, 112.2, 108.2, and 55.9 ppm. acs.org

Similarly, 8-bromo-3-methoxyisoquinoline (B1504840) has been analyzed, with its ¹H NMR spectrum in CDCl₃ showing signals at δ 4.08 (s, 3H), 7.50 (d, J=9.0 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H), 7.84 (d, J=9.0 Hz, 1H), 8.52 (d, J=5.6Hz, 1H), and 9.62 (s, 1H). semanticscholar.org The ¹³C NMR spectrum for this isomer shows peaks at δ 57.0, 108.1, 117.8, 119.6, 127.6, 127.9, 132.1, 141.5, 151.0, and 154.1. semanticscholar.org

Table 1: ¹H and ¹³C NMR Data for Methoxy-Substituted Bromoisoquinolines

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| 4-Bromo-5-methoxyisoquinoline | CDCl₃ | 9.53 (s, 1H), 8.61 (d, J = 6.0 Hz, 1H), 7.99 (d, J = 6.0 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 4.00 (s, 3H) | 154.3, 151.4, 143.5, 130.9, 130.2, 127.0, 114.7, 112.2, 108.2, 55.9 | acs.org |

| 8-Bromo-3-methoxyisoquinoline | CDCl₃ | 9.62 (s, 1H), 8.52 (d, J=5.6Hz, 1H), 7.84 (d, J=9.0 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H), 7.50 (d, J=9.0. Hz, 1H), 4.08 (s, 3H) | 154.1, 151.0, 141.5, 132.1, 127.9, 127.6, 119.6, 117.8, 108.1, 57.0 | semanticscholar.org |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the isoquinoline ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon signal for each protonated carbon. princeton.edue-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for identifying quaternary carbons and piecing together the molecular fragments, thus confirming the substitution pattern of the bromo and methoxy groups on the isoquinoline core. princeton.edue-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that can help to confirm the regiochemistry, particularly the relative positions of the substituents on the aromatic ring. princeton.edu

The application of these 2D NMR techniques is indispensable for the comprehensive structural validation of complex molecules like substituted isoquinolines.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₀H₈BrNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated and compared to the experimentally determined value. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity. miamioh.edu For instance, the calculated m/z for the [M+H]⁺ ion of 4-bromo-5-methoxyisoquinoline is 237.9862, which was found to be identical to the experimental value. acs.org

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine atom (·Br) or hydrogen bromide (HBr). miamioh.edu The methoxy group can be lost as a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O). Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the EI mass spectrum of the related 8-bromo-3-methoxyisoquinoline shows the molecular ion peaks at m/z 237 (for ⁷⁹Br) and 239 (for ⁸¹Br) with high relative abundance. semanticscholar.org

Predicted Collision Cross Section (CCS) analysis is an emerging technique that provides information about the three-dimensional shape of an ion in the gas phase. The CCS value is a measure of the ion's rotational average projected area. For a given molecule, the CCS can be predicted computationally and compared with experimental values if available from ion mobility spectrometry-mass spectrometry (IMS-MS). These values are dependent on the type of adduct formed (e.g., [M+H]⁺, [M+Na]⁺). For the related compound 1-bromo-5-methoxyisoquinoline, the predicted CCS for the [M+H]⁺ adduct is 140.1 Ų, and for the [M+Na]⁺ adduct, it is 146.0 Ų. uni.lu These predictions can serve as a useful analytical parameter for the identification of this compound in complex mixtures when coupled with other techniques.

Table 2: Predicted Collision Cross Section (CCS) Data for 1-Bromo-5-methoxyisoquinoline

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 237.98621 | 140.1 | uni.lu |

| [M+Na]⁺ | 259.96815 | 146.0 | uni.lu |

| [M+NH₄]⁺ | 255.01275 | 146.1 | uni.lu |

| [M+K]⁺ | 275.94209 | 144.6 | uni.lu |

| [M-H]⁻ | 235.97165 | 141.7 | uni.lu |

Electron Ionization Mass Spectral Fragmentation Pattern Analysis

X-ray Crystallography for Definitive Structural Determination

Single-crystal X-ray diffraction stands as the preeminent method for the unambiguous determination of a molecule's three-dimensional atomic arrangement. nih.gov This technique provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding the molecule's conformation and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, the methodology can be understood from the analysis of closely related structures, such as 5,7-Dibromo-8-methoxyquinoline. researchgate.net

The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. An intense X-ray beam, typically from a Mo Kα radiation source, is directed at the crystal. researchgate.net The resulting diffraction pattern is collected on a detector, often through a series of φ and ω scans. researchgate.net

The collected data is then processed and refined. This involves determining the unit cell parameters, the crystal system, and the space group from systematic absences in the diffraction data. For instance, the related compound 5,7-Dibromo-8-methoxyquinoline was found to crystallize in a monoclinic system with a P21/c space group. researchgate.net Refinement is carried out on the structural model until the calculated diffraction pattern shows the best possible agreement with the observed data. Key parameters from such an analysis are typically presented in a crystallographic data table.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇Br₂NO |

| Formula Weight | 316.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 (3) |

| b (Å) | 3.9960 (6) |

| c (Å) | 17.551 (3) |

| β (°) | 115.316 (5) |

| Volume (ų) | 1024.4 (3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R = 0.028, wR = 0.059 |

Analysis of the refined crystal structure of a molecule like this compound would reveal key structural features. The isoquinoline ring system is expected to be largely planar. The crystal structure of the related 5,7-Dibromo-8-methoxyquinoline shows that the quinoline (B57606) ring system is nearly planar, with a root-mean-square deviation of 0.003 Å. researchgate.net

The packing of molecules within the crystal lattice is governed by intermolecular forces. In the case of 5,7-Dibromo-8-methoxyquinoline, C—H⋯O hydrogen bonds are observed, which link the molecules into infinite chains. researchgate.net Furthermore, aromatic π–π stacking interactions are also present, with a centroid-to-centroid distance of 3.7659 (19) Å. researchgate.net Similar interactions would be expected for this compound, influencing its solid-state properties.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Chromatographic and Other Spectroscopic Methods for Characterization and Monitoring

While X-ray crystallography provides the ultimate structural proof, it is not practical for routine analysis such as purity assessment or reaction monitoring. For these purposes, chromatographic and other spectroscopic methods are indispensable.

HPLC and GC-MS are powerful techniques for separating components of a mixture and assessing the purity of a compound. Commercial suppliers of various brominated and methoxy-substituted isoquinolines often report purity levels greater than 97% or 98%, determined by GC or HPLC. tcichemicals.combldpharm.comambeed.combldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds. For a compound like this compound, a reversed-phase method is typically employed. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier. core.ac.ukpsu.edu The retention time of the compound under specific conditions serves as a key identifier, and the peak area provides a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds. The sample is vaporized and separated on a GC column, often a capillary column with a nonpolar stationary phase. psu.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). uni-saarland.de The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the methoxy group or loss of the bromine atom. psu.eduajgreenchem.com The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). psu.edu

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| HPLC | Stationary Phase | Reversed-Phase (e.g., C18) psu.edu |

| Mobile Phase | Acetonitrile/Water Gradient core.ac.uk | |

| Detection | UV (e.g., 254 nm) | |

| GC-MS | Column | Capillary (e.g., HP-1 methylsilicone) psu.edu |

| Ionization | Electron Impact (EI), 70 eV uni-saarland.de | |

| Detection | Mass Analyzer (Quadrupole, TOF, etc.) |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov Analysis of related structures allows for the prediction of these key spectral features. researchgate.netnist.govmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) Group researchgate.net |

| 1630-1580 | C=N and C=C Stretch | Isoquinoline Ring System msu.ru |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether |

| ~830 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

| 600-500 | C-Br Stretch | Bromo-Aromatic |

Mechanistic Studies of Biological Activity in Vitro Investigations

Enzyme and Receptor Interaction Profiling

The specific arrangement of a bromine atom at the 8-position and a methoxy (B1213986) group at the 5-position on the isoquinoline (B145761) scaffold gives 8-Bromo-5-methoxyisoquinoline a unique electronic and steric profile, driving its interactions with biological macromolecules. evitachem.com

Research into the isoquinoline class of compounds has highlighted their role as potent enzyme inhibitors.

SARM1 (Sterile Alpha and TIR Motif Containing 1): SARM1 is a central driver of axonal degeneration, and its NAD+ hydrolase activity is a key therapeutic target. nih.govnih.gov Isoquinoline derivatives have been identified as inhibitors of SARM1. nih.gov For instance, a compound referred to as DSRM-3716, belonging to the isoquinoline series, was developed from a weak initial inhibitor and showed improved potency and specificity. nih.gov Studies on related compounds like 5-bromoisoquinoline (B27571) and 5-iodoisoquinoline (B1339040) have shown their ability to act as substrates in the SARM1 base exchange reaction, which is a mechanism of inhibition. nih.gov While direct inhibitory data for this compound on SARM1 is not specified, the activity of the isoquinoline scaffold suggests its potential in this area. nih.govnih.gov

Phosphodiesterase 10A (PDE10A): PDE10A inhibitors are investigated for their potential in treating neuropsychiatric disorders. While papaverine, an isoquinoline alkaloid, is a known PDE10A inhibitor, specific studies on this compound's activity against this enzyme are not prominently detailed in the provided search results. nih.gov

HIV Reverse Transcriptase-Associated Ribonuclease H (RNase H): The RNase H function of HIV reverse transcriptase is essential for viral replication, making it a crucial drug target. mdpi.comnih.gov Inhibitors targeting this domain are sought after, as they would likely be effective against drug-resistant HIV variants. mdpi.commdpi.com Certain 2-hydroxyisoquinoline-1,3-dione analogues have been synthesized and evaluated as HIV RNase H inhibitors, with some showing potent and selective inhibition. nih.gov For example, specific 5-arylmethyl and 6-arylamido substituted subtypes demonstrated IC50 values in the sub-micromolar range. nih.gov However, direct data for this compound is not available in the provided context.

Topoisomerase I: There is no specific information within the provided search results detailing the interaction of this compound with Topoisomerase I.

Molecular docking and binding mode analyses help to elucidate how a ligand interacts with its target protein at the atomic level. nih.gov For the isoquinoline class of compounds, these studies are crucial for rational drug design. nih.govmdpi.com

Inhibition and Modulation of Enzymes (e.g., SARM1, Phosphodiesterase 10A, HIV Reverse Transcriptase-Associated Ribonuclease H, Topoisomerase I)

Cellular Pathway Analysis and Biochemical Effects

The interactions of this compound at the enzymatic level translate into broader effects on cellular pathways, including cell proliferation, survival, and inflammatory responses.

Substituted isoquinolines have been investigated for their anticancer potential. evitachem.comsmolecule.com The anti-proliferative activity of these compounds is often linked to their ability to induce programmed cell death, or apoptosis.

Apoptosis is a highly regulated process mediated by a family of proteases called caspases. rndsystems.com These are categorized as initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, -6, -7). mdpi.com Activation of initiator caspases by either extrinsic (death receptor) or intrinsic (mitochondrial) pathways leads to a proteolytic cascade that activates executioner caspases. rndsystems.comembopress.orgharvard.edu These, in turn, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. harvard.edu

Studies on related isoquinoline compounds have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, a related compound, 7-Methylisoquinoline, was shown to induce apoptosis through caspase activation with an IC50 value of 15 µM in one study. While specific IC50 values for this compound against various cell lines are not provided in the search results, its structural similarity to other biologically active isoquinolines suggests potential anti-proliferative properties. evitachem.com

Table 1: Anti-proliferative Activity of a Related Isoquinoline Compound This table presents data for a related compound to illustrate the potential activity of the isoquinoline scaffold.

| Compound | Cell Line | Activity | IC50 Value | Mechanism |

|---|---|---|---|---|

| 7-Methylisoquinoline | Not Specified | Anti-proliferative | 15 µM | Apoptosis Induction via Caspase Activation |

The isoquinoline core is found in many natural and synthetic compounds with antimicrobial properties. evitachem.com Research indicates that compounds like 5-Bromo-6-methoxyquinoline are effective against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentration (MIC) values comparable to established antibiotics. The mechanism of action may involve the inhibition of critical enzymes necessary for bacterial DNA synthesis or cellular signaling. Although specific antimicrobial data for this compound is not detailed, its chemical structure suggests it may possess similar capabilities. evitachem.com

Chronic inflammation is linked to numerous diseases, and modulating inflammatory pathways is a key therapeutic strategy. google.comnih.gov Some isoquinoline derivatives have demonstrated anti-inflammatory effects. smolecule.com For instance, the inhibitor 5-Aminoisoquinolin-1-one (5-AIQ) has been shown to exert anti-inflammatory activity by causing the down-regulation of NF-κB activity. scispace.com NF-κB is a crucial transcription factor that controls the expression of inflammatory cytokines, and its inhibition can suppress inflammatory responses. google.comnih.gov The potential of this compound to modulate inflammatory responses in cellular models is plausible based on the activity of related structures, but direct experimental evidence is not present in the provided search results.

Applications in Advanced Chemical Sciences and Future Research Directions

Role as a Versatile Chemical Building Block

The primary application of 8-bromo-5-methoxyisoquinoline in chemical synthesis is its function as a versatile building block. The bromine atom at the C-8 position and the methoxy (B1213986) group at the C-5 position distinctly influence the reactivity of the isoquinoline (B145761) ring system. The bromine atom, in particular, serves as a key functional handle for introducing a wide array of substituents through various cross-coupling reactions, while the methoxy group modulates the electronic properties of the molecule.

This compound and its structural isomers serve as crucial starting materials or intermediates in the synthesis of complex molecules with significant biological activity. smolecule.com The isoquinoline scaffold itself is a core component of many natural alkaloids and pharmacologically active compounds. The presence of a bromine atom allows for the strategic construction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental step in building molecular complexity.

For instance, brominated isoquinolines are key intermediates in the synthesis of various pharmaceutical compounds. google.com The related compound, 5-bromo-8-methoxyisoquinoline, is directly utilized as a precursor for creating bioactive molecules. smolecule.com A derivative, 8-Bromo-5-methoxyisoquinolin-1(2H)-one, is also employed as a building block to generate more elaborate molecules intended for pharmaceutical development. evitachem.com Research on analogous compounds has shown that the bromo-methoxy-quinoline/isoquinoline framework is a precursor for synthesizing molecules with potential antitumor properties, such as derivatives of the marine alkaloid aaptamine.

Table 1: Examples of Bioactive Scaffolds Synthesized from Bromo-methoxyisoquinoline Precursors

| Precursor Class | Catalytic Reaction | Resulting Scaffold/Target | Potential Bioactivity |

| Bromo-methoxyisoquinolines | Suzuki Coupling | Bi-aryl isoquinolines | Antitumor, Kinase Inhibition |

| Bromo-methoxyisoquinolines | Buchwald-Hartwig Amination | Amino-isoquinolines | Varied Pharmaceutical Targets |

| Bromo-methoxyisoquinolines | Sonogashira Coupling | Alkynyl-isoquinolines | Anticancer, Antiviral |